Methane

Description

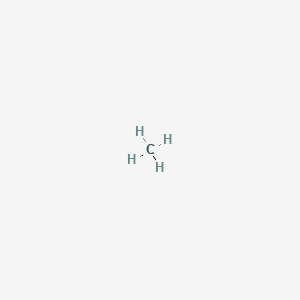

Structure

3D Structure

Properties

IUPAC Name |

methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4/h1H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWKTOKETHGBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4 | |

| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NATURAL GAS, [COMPRESSED] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | methane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27936-85-2, 58760-46-6 | |

| Record name | Methane polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27936-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58760-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8025545 | |

| Record name | Methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

16.043 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methane is a colorless odorless gas. It is also known as marsh gas or methyl hydride. It is easily ignited. The vapors are lighter than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used in making other chemicals and as a constituent of the fuel, natural gas., Methane, refrigerated liquid (cryogenic liquid) is a colorless odorless liquid. Flammable. Water insoluble., Natural gas, [compressed] appears as a flammable gaseous mixture of straight chain hydrocarbons, predominately compressed methane., Gas or Vapor; Liquid, Colorless, odorless gas; [Merck Index] Vapor density = 0.554 (lighter than air); [HSDB], Liquid, COLOURLESS ODOURLESS COMPRESSED OR LIQUEFIED GAS. | |

| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NATURAL GAS, [COMPRESSED] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-258 °F at 760 mmHg (USCG, 1999), -258.7 °F at 760 mmHg (NTP, 1992), -161.50 °C, -161 °C | |

| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-306 °F (NTP, 1992), -306 °F, -188 °C (-306 °F) - closed cup, Flammable gas | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

3.5 mL/100 mL at 63 °F (NTP, 1992), Insoluble, In water, 22 mg/L at 25 °C, Slightly soluble in acetone; soluble in ethanol, ethyl ether, benzene, toluene, methanol, 0.91 mL in 1 g ether at 20 °C; 0.60 mL in 1 g ethyl alcohol at 20 °C, 0.022 mg/mL at 25 °C, Solubility in water, ml/100ml at 20 °C: 3.3 | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Activated charcoal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.415 to 0.45 at -259.6 °F (USCG, 1999), 0.422 at -256 °F (USCG, 1999) - Less dense than water; will float, 0.554 at 0 °C/4 °C (air = 1 ) or 0.7168 g/liter | |

| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

0.55 (NTP, 1992) - Lighter than air; will rise (Relative to Air), 0.554 at 0 °C (Air = 1), Relative vapor density (air = 1): 0.6 | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

258574 mmHg at 100 °F ; 760 mmHg at -258.7 °F (NTP, 1992), VP: 1 Pa at -220 °C (solid); -10 Pa at 214.2 °C (solid); 100 Pa at -206.8 °C (solid); 1 kPa at -197 °C (solid); 10 kPa at -183.6 °C (solid); 100 kPa at -161.7 °C, 4.66X10+5 mm Hg at 25 °C | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Methanol and carbon monoxide | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

74-82-8, 8006-14-2, 64365-11-3, 1333-86-4 | |

| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NATURAL GAS, [COMPRESSED] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Natural gas | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Activated charcoal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP0UW79H66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D&C BLACK NO. 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XYU5U00C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-296 °F (USCG, 1999), -296.5 °F (NTP, 1992), -182.566 °C, -182.4 °C, -183 °C | |

| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action

Biochemical Pathways

Methanogenesis, the biochemical process by which methane is produced, proceeds via three main pathways depending on the carbon sources: hydrogenotrophic, aceticlastic, and methylotrophic. In the hydrogenotrophic pathway, CO2 is reduced to this compound with H2 or formate as an electron donor. In the aceticlastic pathway, acetate is split into a methyl and carboxyl group, then the carboxyl group is oxidized to produce H2 which is used as the electron donor to reduce the methyl group. In the methylotrophic pathway, a methyl group is reduced with external H2 or reducing equivalent from the oxidation of its own methyl group.

Result of Action

The primary result of this compound’s action in the atmosphere is global warming. This compound emissions have contributed to approximately 30% of the rise in global temperatures since the Industrial Revolution. In biological systems, this compound production by methanogenic archaea plays a significant role in the global carbon cycle.

Biological Activity

Methane (CH₄), traditionally regarded as a simple hydrocarbon and a greenhouse gas, has been increasingly recognized for its biological activity across various organisms and environmental contexts. Recent research has unveiled its roles in cellular signaling, metabolic processes, and interactions with other biological gases. This article synthesizes findings from diverse studies to provide a comprehensive overview of this compound's biological activity.

Overview of this compound Production

This compound is produced by methanogenic microorganisms, primarily in anaerobic environments such as wetlands, ruminant digestive systems, and landfills. Methanogens, which belong to the Archaea domain, convert organic matter into this compound through various metabolic pathways. The biological production of this compound is not limited to these environments; it also occurs in the presence of reactive oxygen species (ROS), where high metabolic activity can stimulate this compound formation across different organisms, including bacteria and yeasts .

1. Influence on Cellular Processes

Research indicates that this compound can modulate cellular processes related to oxidative stress. For instance, exogenous this compound has been shown to influence mitochondrial function and apoptosis pathways under ischemic conditions. In rat models, this compound-rich saline (MRS) demonstrated protective effects by reducing the expression of pro-apoptotic proteins while enhancing anti-apoptotic signals . This suggests that this compound may play a role in cellular redox regulation and stress response mechanisms.

2. Interaction with Other Gases

This compound interacts with other bioactive gases such as nitric oxide (NO) and carbon monoxide (CO). Inhaled mixtures of air and this compound have been reported to affect oxidative and nitrosative stress pathways, highlighting its potential therapeutic applications in pulmonary conditions . The interplay between these gases can lead to significant physiological changes, particularly under hypoxic conditions.

Case Study 1: this compound in Ischemia-Reperfusion Injury

A study investigated the effects of MRS in a rat model of ischemia-reperfusion injury. The administration of MRS significantly prolonged survival times and reduced markers of oxidative stress. Notably, it inhibited the activation of apoptosis signal-regulating kinase 1 (ASK-1) and c-Jun NH2-terminal kinase (JNK), which are critical mediators in cell death pathways .

Case Study 2: this compound's Role in Plant Biology

In plants, this compound has been shown to modulate growth responses under stress conditions. Research indicates that this compound can enhance root growth and influence stomatal behavior, potentially aiding plants in coping with environmental stresses such as drought . This suggests a broader ecological role for this compound beyond microbial metabolism.

Table 1: Effects of Exogenous this compound on Cellular Markers

Table 2: this compound Production Across Organisms

| Organism Type | Example Species | Production Environment | This compound Production Mechanism |

|---|---|---|---|

| Bacteria | Bacillus subtilis | Aerobic conditions | ROS-mediated pathways |

| Archaea | Methanococcus maripaludis | Anaerobic environments | Acetoclastic methanogenesis |

| Yeast | Saccharomyces cerevisiae | Fermentation processes | Fermentative metabolism |

Scientific Research Applications

Energy Production

Natural Gas as a Fuel Source

- Methane is the primary component of natural gas, which is widely used for heating, cooking, and electricity generation. It serves as a cleaner alternative to coal and oil, contributing to reduced greenhouse gas emissions when combusted .

- Table 1: Comparison of Fuel Sources

| Fuel Type | Carbon Emissions (gCO₂/kWh) | Efficiency (%) | Global Warming Potential (GWP) |

|---|---|---|---|

| Coal | 1000 | 33 | 1 |

| Oil | 800 | 35 | 1 |

| Natural Gas | 400 | 45 | 25 |

Transportation

- This compound can also be utilized in transportation, particularly in compressed natural gas (CNG) vehicles. Studies indicate that this compound-powered engines can produce up to 20% fewer emissions compared to conventional gasoline engines .

Chemical Feedstock

Production of Hydrogen and Ammonia

- This compound is a crucial feedstock for hydrogen production through steam this compound reforming. The hydrogen produced is essential for synthesizing ammonia, which is widely used in fertilizers and explosives .

- Table 2: this compound Conversion Processes

| Process | Reaction Equation | Products |

|---|---|---|

| Steam this compound Reforming | CH₄ + H₂O → CO + 3H₂ | Hydrogen, Carbon Monoxide |

| Partial Oxidation | CH₄ + O₂ → CO + 2H₂ | Hydrogen, Carbon Monoxide |

Petrochemical Production

- This compound can be converted into valuable chemicals such as methanol, which serves as a precursor for plastics, adhesives, and synthetic fibers . The steam cracking process allows the separation of this compound into its constituent elements—carbon and hydrogen—enabling the production of various petrochemicals.

Environmental Applications

This compound Emission Reduction Technologies

- Recent advancements have focused on developing catalysts that convert this compound emissions into useful products at room temperature. A notable example is the work by researchers at Brookhaven National Laboratory, who developed a catalyst using magnesium oxide nanoparticles that efficiently converts this compound into ethane without requiring high temperatures .

Case Study: Catalytic Conversion of this compound

- Researchers employed scanning tunneling microscopy to analyze the catalytic surface during this compound conversion reactions. The findings demonstrated that this new catalyst could break carbon-hydrogen bonds effectively at room temperature, offering a scalable solution for reducing atmospheric this compound levels while producing commercially valuable ethane .

Agricultural Applications

Fertilizers

Comparison with Similar Compounds

Boiling Points and Intermolecular Forces

Methane’s low boiling point (-161.5°C) contrasts sharply with polar compounds like water (100°C) due to differences in intermolecular forces. While water forms hydrogen bonds, this compound relies on weaker London dispersion forces, typical of nonpolar alkanes .

| Compound | Boiling Point (°C) | Molecular Weight (g/mol) | Dominant Intermolecular Force |

|---|---|---|---|

| This compound (CH₄) | -161.5 | 16.04 | London dispersion |

| Ethane (C₂H₆) | -88.6 | 30.07 | London dispersion |

| Water (H₂O) | 100.0 | 18.02 | Hydrogen bonding |

| Carbon Dioxide | -78.5 (sublimes) | 44.01 | Dipole-dipole |

Hydrate Formation

This compound hydrates form under high-pressure, low-temperature conditions, similar to CO₂ hydrates. However, this compound hydrates require lower pressures (e.g., 3.5 MPa at 0°C) compared to CO₂ (1.5 MPa at 0°C) due to differences in molecular size and polarity .

Chemical Reactivity

Stability and Reactivity

This compound exhibits low reactivity under standard conditions, resisting reactions with concentrated acids, alkalis, and halogens (except fluorine). This contrasts with polar hydrides like H₂S or NH₃, which readily participate in acid-base reactions . Evidence from Raman spectroscopy shows this compound’s unique lack of electron lone pairs, unlike PH₃ or H₂S, leading to distinct vibrational frequency shifts under high pressure .

Catalytic Conversion

This compound can be converted to synthesis gas (CO + H₂) via steam reforming at 800–900°C using nickel catalysts, a reaction critical for methanol and hydrogen production . Ethane and propane undergo similar processes but at lower temperatures due to weaker C-C bonds.

Adsorption and Environmental Interactions

Adsorption in Porous Materials

Metal-organic frameworks (MOFs) show higher this compound adsorption (17.5 cm³/g at 1 bar, 296 K) compared to activated carbon (13.1 cm³/g) due to their tailored pore structures . In coal seams, this compound adsorption competes with water; water molecules dominate due to stronger hydrogen bonding, reducing this compound uptake by 50–70% .

| Material | This compound Adsorption (cm³/g, 1 bar, 296 K) | CO₂ Adsorption (cm³/g, 1 bar, 294 K) |

|---|---|---|

| MOF (Method C) | 17.5 | 66.5 |

| Activated Carbon | 13.1 | 40.2 |

| Long-flame Coal | 0.85 (competitive with water) | 10.9 (non-competitive) |

Environmental Impact

Anaerobic digestion studies show this compound yields of 72–84 mL/g from citrus peel waste, outperforming processed feedstocks (42–51 mL/g) . Mitigation strategies include MOF-based capture and microbial oxidation by methanotrophs, which are inhibited by manganese oxides but thrive in oxygen-rich sediments .

Structural and Functional Analogues

Isosteres and Isoelectronic Species

This compound is isosteric with ethane (C₂H₆), sharing similar molecular geometry and bonding behavior. This compound’s 8) .

Comparison with Other Greenhouse Gases

| Gas | GWP (100-year) | Atmospheric Lifetime (years) | Major Sources |

|---|---|---|---|

| This compound | 28–36 | 12 | Agriculture, energy |

| CO₂ | 1 | 300–1000 | Fossil fuels, industry |

| N₂O | 265 | 114 | Fertilizers, combustion |

Preparation Methods

Catalytic and Mechanistic Insights

While no external catalyst is required, the reaction rate depends on the surface area of aluminum carbide. Finely powdered reagents enhance contact with water, accelerating this compound release. The tetrahedral structure of aluminum carbide facilitates nucleophilic attack by water molecules, breaking Al-C bonds and releasing this compound.

Biochemical Production via Archaebacteria

Methanogenic archaea employ hydrogenotrophic pathways to synthesize this compound in anaerobic environments (e.g., wetlands, ruminant digestive systems). These microorganisms utilize hydrogenase enzymes to split molecular hydrogen (H₂), providing electrons for the reduction of carbon dioxide (CO₂) to this compound:

Key Enzymatic Systems

The F₄₂₀-reducing [NiFe]-hydrogenase (Frh) is central to this process. Cryo-electron microscopy studies reveal that Frh binds a nickel-iron cofactor to cleave H₂, while a flavin-based coenzyme (F₄₂₀) mediates electron transfer to CO₂. This system operates at near-ambient temperatures (30–40°C) and pressures, achieving high specificity for this compound.

Table 1: Biochemical Methanogenesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Optimal Temperature | 30–40°C | |

| Key Enzyme | Frh Hydrogenase | |

| Electron Carrier | Coenzyme F₄₂₀ |

Catalytic Hydrogenation of Carbon Dioxide (Sabatier Reaction)

The Sabatier reaction converts CO₂ and H₂ into this compound and water using transition metal catalysts:

Reaction Mechanism and Catalysts

The process occurs in two steps:

-

Reverse Water-Gas Shift (RWGS):

-

CO Methanation:

Nickel (Ni) and ruthenium (Ru) on alumina (Al₂O₃) are the most effective catalysts, with Ru offering higher activity at lower temperatures (200–300°C). Thermodynamic analyses confirm the reaction’s exothermicity () and favorability () at 400°C and 3 MPa.

Table 2: Sabatier Reaction Thermodynamics (400°C, 3 MPa)

Electrochemical this compound Synthesis

Recent advances utilize polymer electrolyte membrane (PEM) electrolyzers to produce this compound from CO₂ and H₂O at mild conditions (120°C). Ruthenium-based cathodes facilitate the reduction of CO₂, while proton exchange membranes ensure efficient ion transport.

Reaction Pathway

This method avoids high-temperature operations, achieving Faradaic efficiencies of 60–70% for this compound at current densities of 10–20 mA/cm².

Thermal Decomposition and Natural Formation

This compound forms naturally through the anaerobic decomposition of organic matter in environments such as coal beds, landfills, and marine sediments. Thermogenic processes involve the cracking of complex hydrocarbons under high temperatures (100–200°C) and pressures (5–10 MPa).

Q & A

(B) What experimental designs are effective for optimizing methane production in anaerobic co-digestion studies?

Answer:

- Response Surface Methodology (RSM) with Design of Experiments (DOE) is widely used to model interactions between variables (e.g., substrate ratios, temperature). For example, RSM with a central composite design can optimize this compound yield by analyzing factors like cattle manure percentage, algae content, and inoculum ratios .

- Box-Behnken designs are effective for multi-variable optimization. For instance, this compound conversion in oxidative steam reforming (OSR) can be optimized by testing temperature (350–450°C), steam-to-carbon (S/C: 3–5), and oxygen-to-carbon (O/C: 0.74–1.33) ratios .

Table 1: Key Parameters in this compound Optimization Studies

| Factor | Range/Levels | Optimal Value | Reference |

|---|---|---|---|

| Temperature | 350–450°C | 450°C (max conversion) | |

| S/C Ratio | 3–5 | 5 (max yield) | |

| Substrate Mixing Ratio | 20–80% cattle manure | 50% (balanced yield) |

(A) How can computational modeling guide the design of porous materials for this compound storage?

Answer:

- In silico screening identifies materials with optimal pore sizes (~4.2 Å) to maximize this compound-methane interactions, enhancing deliverable capacity. The spherical shell model reveals that pore size governs both adsorption energetics and free volume .

- Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) improves accuracy in predicting adsorption isotherms by accounting for electron density gradients .

Key Insight: Materials with pore sizes >6 Å exhibit reduced performance due to weaker this compound-framework interactions .

(B) What factors should be considered when measuring this compound emissions from cattle?

Answer:

- Diet Composition: High-fiber diets increase this compound yield, while lipid supplementation can suppress methanogenesis .

- Genetic Parameters: Heritability of predicted this compound emission (PME) is 0.35, enabling genomic selection for low-emission cattle .

- Measurement Techniques: Use residual feed intake (RFI) as a proxy, validated by the IPCC methodology (6% of gross energy intake converted to this compound) .

Table 2: Heritability Estimates for this compound-Related Traits

| Trait | Heritability (h²) | Genetic Correlation with PME | Reference |

|---|---|---|---|

| Predicted this compound (PME) | 0.35 | 1.00 | |

| Residual Feed Intake | 0.40 | 0.18–0.84 |

(A) What methodologies address uncertainty in this compound emission quantification?

Answer:

- Uncertainty Types:

- Data Management: Implement standardized metadata protocols to ensure traceability and reproducibility .

Best Practice: Combine bottom-up (inventory) and top-down (atmospheric) methods to reconcile discrepancies .

(B) How to ensure reproducibility in this compound-related experimental studies?

Answer:

- Detailed Protocols: Document experimental conditions (e.g., gas flow rates, catalyst weights) and raw data in supplementary materials .

- Spectroscopic Calibration: Use HITRAN database-derived absorption coefficients to correct for environmental variability in infrared sensors .

- Metadata Standards: Include parameters like sampling frequency, instrument precision, and calibration dates .

(A) What are the current approaches to catalytic conversion of this compound to methanol?

Answer:

- Active Site Engineering: Copper-exchanged zeolites (e.g., Cu-MOR) activate this compound via σ-bond metathesis, with selectivity controlled by zeolite topology .

- Reaction Optimization:

Table 3: Catalytic this compound Conversion Performance

| Catalyst | Temperature (°C) | This compound Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Cu-MOR Zeolite | 200 | 12 | 85 (MeOH) | |

| Ni-MgO/Al₂O₃ | 450 | 98 | 70 (H₂) |

(A) How do this compound-methane interactions influence storage in porous materials?

Answer:

- Optimal Spacing: this compound molecules spaced ~4.2 Å apart exhibit attractive interactions, enhancing storage capacity. This is modeled using grand canonical Monte Carlo (GCMC) simulations .

- Thermodynamic Trade-offs: Larger pores (>10 Å) reduce adsorption enthalpy, necessitating a balance between pore volume and interaction strength .

(B) What statistical tools are used in this compound meta-analyses?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.